molecular formula C7H16ClN B1490700 Hept-6-en-3-amine hydrochloride CAS No. 882855-02-9

Hept-6-en-3-amine hydrochloride

Cat. No.: B1490700
CAS No.: 882855-02-9
M. Wt: 149.66 g/mol
InChI Key: UHRVXDHBEHWTSY-UHFFFAOYSA-N
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Description

Hept-6-en-3-amine hydrochloride is an organic compound with a unique structure that includes both an alkene and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hept-6-en-3-amine hydrochloride typically involves the reaction of hept-6-en-3-amine with hydrochloric acid. The process can be carried out under mild conditions, often at room temperature, to yield the hydrochloride salt. The reaction can be represented as follows:

Hept-6-en-3-amine+HClHept-6-en-3-amine hydrochloride\text{Hept-6-en-3-amine} + \text{HCl} \rightarrow \text{this compound} Hept-6-en-3-amine+HCl→Hept-6-en-3-amine hydrochloride

Industrial Production Methods: Industrial production of this compound may involve more sophisticated techniques to ensure high purity and yield. This could include the use of advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Hept-6-en-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The alkene group can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of halogenated amines.

Scientific Research Applications

Hept-6-en-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hept-6-en-3-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alkene group can participate in addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Hept-6-en-3-amine hydrochloride can be compared with other similar compounds such as:

    Hept-6-en-2-amine hydrochloride: Similar structure but with the amine group at a different position.

    Hex-5-en-3-amine hydrochloride: Shorter carbon chain but similar functional groups.

    Oct-7-en-3-amine hydrochloride: Longer carbon chain but similar functional groups.

Uniqueness: The unique combination of an alkene and an amine group in this compound makes it a versatile compound for various chemical reactions and applications. Its specific structure allows for selective interactions and reactions that are not possible with other similar compounds.

Properties

IUPAC Name

hept-6-en-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-3-5-6-7(8)4-2;/h3,7H,1,4-6,8H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRVXDHBEHWTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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